sodium;5-hydroxy-4,5-dioxopentanoate
Description
Sodium 5-hydroxy-4,5-dioxopentanoate (IUPAC name: sodium;5-hydroxy-4,5-dioxopentanoate) is a sodium salt of a substituted pentanoic acid containing both hydroxyl and ketone functional groups. However, nomenclature discrepancies exist in literature. For instance, sodium 5-hydroxy-2,5-dioxopentanoate (synonymous with α-ketoglutaric acid monosodium salt) is structurally related but differs in the positioning of the ketone groups (C-2 and C-5 vs. C-4 and C-5) . This compound is enzymatically relevant, as α-ketoglutaramate (5-amino-2,5-dioxopentanoate), a structural analog, is a metabolite in nicotine degradation pathways and glutamine metabolism .
Properties
IUPAC Name |
sodium;5-hydroxy-4,5-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOGHHLNTXPTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])C(=O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-hydroxy-4,5-dioxopentanoate typically involves the reaction of 5-hydroxy-4,5-dioxopentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:
C5H6O5+NaOH→C5H5NaO5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Redox Reactions
The compound undergoes both enzymatic and chemical redox reactions due to its dual keto and hydroxyl functionalities.
Reduction
-
Enzymatic Reduction :
Flavin reductase (FlRed) catalyzes the NADH-dependent reduction of the 4-keto group to a hydroxyl group, yielding 5-hydroxy-4-hydroxy-pentanoate. This reaction is pH-dependent, with optimal activity at pH 7.4–8.7 . -
Chemical Reduction :
Using NaBH₄ or LiAlH₄ in anhydrous THF reduces both keto groups to secondary alcohols, producing pentitol derivatives .
Oxidation
-
Enzymatic Oxidation :
FlRed also oxidizes the hydroxyl group at the 5-position to a ketone in the presence of NAD⁺, forming 4,5-dioxopentanoate. This reaction occurs preferentially at higher NAD⁺ concentrations . -
Chemical Oxidation :
KMnO₄ or CrO₃ in acidic conditions oxidizes the hydroxyl group to a ketone, but over-oxidation to carboxylic acids is observed in prolonged reactions .
Table 1: Redox Reaction Parameters
Substitution Reactions
The keto groups at positions 4 and 5 are electrophilic sites for nucleophilic attacks.
Nucleophilic Additions
-
Amines :
Reacts with primary amines (e.g., methylamine) in ethanol under reflux to form Schiff bases. The reaction proceeds via imine intermediate formation . -
Alcohols :
In acidic methanol, nucleophilic addition at the 4-keto group forms hemiacetal derivatives .
Table 2: Substitution Reaction Parameters
| Nucleophile | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Methylamine | Ethanol, reflux, 6h | Schiff base | 68% | pH-sensitive reaction | |
| Methanol | H₂SO₄, RT, 24h | Hemiacetal derivative | 55% | Equilibrium-controlled |
Enzymatic Interactions
The compound participates in metabolic pathways as a substrate for mitochondrial aldehyde dehydrogenases (ALDHs):
-
ALDH2 : Catalyzes the oxidation of the 5-hydroxy group, linking it to glutamate synthesis .
-
ALDH5A1 : Involved in γ-aminobutyric acid (GABA) metabolism, suggesting a role in neurological functions .
Comparative Analysis
Key differences between sodium 5-hydroxy-4,5-dioxopentanoate and related compounds:
| Compound | Functional Groups | Reactivity | Biological Role |
|---|---|---|---|
| Sodium 5-hydroxy-4,5-dioxopentanoate | 4,5-diketo, 5-hydroxy | Redox, nucleophilic substitution | Metabolic intermediate |
| 5-Hydroxy-2,4-dioxopentanoate | 2,4-diketo, 5-hydroxy | Preferential oxidation at C2 | Antioxidant activity |
| 4,5-Dioxovaleric acid | 4,5-diketo, no hydroxyl | Enhanced electrophilicity at C4 | Biochemical studies |
Stability and Degradation
Scientific Research Applications
Biochemical Role and Metabolic Pathways
Sodium;5-hydroxy-4,5-dioxopentanoate plays a critical role in cellular metabolism. It is an intermediate in the Krebs cycle, facilitating the conversion of carbohydrates, fats, and proteins into energy. Its involvement in amino acid metabolism is particularly significant:
- Glutamate Synthesis : It acts as a precursor to glutamate, an essential neurotransmitter involved in cognitive functions such as learning and memory.
- Energy Production : It contributes to ATP production through oxidative phosphorylation.
Cancer Research
Recent studies have investigated the potential of this compound in cancer therapy. It has been noted that:
- Inhibition of glutaminase (an enzyme that converts glutamine to glutamate) leads to increased levels of α-ketoglutarate in cancer cells. This metabolic shift may enhance the efficacy of certain cancer treatments by altering energy metabolism within the tumor microenvironment .
Athletic Performance and Recovery
This compound is often used as a dietary supplement among athletes for its purported benefits:
- Reduction of Muscle Fatigue : Studies suggest that supplementation may help reduce muscle fatigue during high-intensity exercise by enhancing energy production.
- Recovery Enhancement : It may aid in faster recovery post-exercise by reducing oxidative stress and inflammation .
Case Study 1: Cancer Metabolism
A study published in Frontiers in Medicine explored the effects of this compound on pancreatic cancer cells. The research demonstrated that increased concentrations of this compound led to altered metabolic pathways that inhibited tumor growth and improved survival rates in murine models .
Case Study 2: Athletic Performance
A clinical trial involving athletes assessed the impact of this compound supplementation on performance metrics. Results indicated a significant improvement in endurance and a reduction in recovery time post-exercise compared to a placebo group .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of sodium;5-hydroxy-4,5-dioxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
*Note: The exact structure of sodium 5-hydroxy-4,5-dioxopentanoate remains ambiguous in literature. The 2,5-dioxo variant is better characterized .
Physicochemical Properties
- Solubility : Sodium salts of oxo/hydroxy carboxylic acids (e.g., α-ketoglutarate) exhibit high water solubility due to ionic carboxylate groups .
- Stability: Fluorinated derivatives (e.g., sodium 5,5,5-trifluoro-4-hydroxypentanoate) demonstrate enhanced stability against enzymatic degradation, making them useful in pharmaceutical applications .
Key Research Findings and Discrepancies
Nomenclature Challenges: The term "sodium 5-hydroxy-4,5-dioxopentanoate" may conflate with the well-characterized 2,5-dioxo isomer (α-ketoglutarate monosodium salt) .
Metabolic Pathways: α-Ketoglutaramate is distinct due to its amino substitution, enabling specific enzymatic interactions absent in hydroxylated analogs .
Fluorination Effects: The introduction of -CF₃ groups (as in CID 20543349) significantly alters reactivity and bioavailability compared to non-fluorinated analogs .
Q & A
Q. What are the recommended synthetic routes for sodium 5-hydroxy-4,5-dioxopentanoate, and how can purity thresholds be validated?
Methodological Answer:
- Synthesis : Start with esterification of 5-hydroxypentanoic acid followed by controlled oxidation (e.g., using KMnO₄ or enzymatic methods) to introduce the 4,5-dioxo group. Sodium salt formation can be achieved via ion exchange with Na₂CO₃.
- Purity Validation : Use HPLC with UV detection (λ = 210–230 nm) and compare retention times against a certified reference standard. Establish thresholds using mass balance (≥98% purity) and impurity profiling via LC-MS .
- Example Table:
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | MeOH/H₂SO₄, reflux | 85 | 95% |
| Oxidation | KMnO₄, pH 7, 25°C | 72 | 90% |
| Salt Formation | Na₂CO₃, aqueous | 95 | 98% |
Q. Which spectroscopic techniques are optimal for characterizing sodium 5-hydroxy-4,5-dioxopentanoate, and how should conflicting data be addressed?
Methodological Answer:
- Primary Techniques :
- IR : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and hydroxyl (O-H) at 3200–3600 cm⁻¹.
- NMR : ¹³C NMR should show peaks for the dioxo carbons (δ 200–210 ppm) and the hydroxyl-bearing carbon (δ 70–80 ppm).
- Conflict Resolution : If NMR data deviates from computational predictions (e.g., DFT), verify sample hydration or tautomeric equilibria using variable-temperature NMR .
Q. How does pH influence the stability of sodium 5-hydroxy-4,5-dioxopentanoate in aqueous solutions?
Methodological Answer:
Q. What is the role of sodium 5-hydroxy-4,5-dioxopentanoate in microbial metabolic pathways?
Methodological Answer:
- Pathway Context : Acts as an intermediate in the nicotine degradation pathway of Gram-positive bacteria (e.g., Arthrobacter spp.). It is hydrolyzed by ω-amidase (EC 3.5.1.111) to yield 2-oxoglutarate and NH₃ .
- Experimental Validation : Use knockout bacterial strains and track metabolite levels via GC-MS or enzymatic assays.
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR chemical shifts be resolved for sodium 5-hydroxy-4,5-dioxopentanoate?
Methodological Answer:
- Computational Refinement : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) accounting for solvent effects (PCM model) and tautomerism. Cross-validate with isotopic labeling (e.g., ¹³C-enriched samples) to isolate shift contributions .
Q. What chromatographic methods optimize purification of sodium 5-hydroxy-4,5-dioxopentanoate from reaction byproducts?
Methodological Answer:
Q. How should enzyme kinetics be studied for ω-amidase acting on sodium 5-hydroxy-4,5-dioxopentanoate?
Methodological Answer:
- Assay Design : Monitor NH₃ release via Berthelot reaction (absorbance at 630 nm) or substrate depletion using LC-MS. Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) and calculate Kₘ and Vₘₐₓ .
- Example Table:
| [Substrate] (mM) | Initial Rate (µM/min) | Kₘ (mM) | Vₘₐₓ (µM/min) |
|---|---|---|---|
| 0.5 | 12.3 | 1.2 ± 0.1 | 25.4 ± 1.5 |
| 2.0 | 20.1 |
Q. What computational approaches predict the tautomeric equilibria of sodium 5-hydroxy-4,5-dioxopentanoate in different solvents?
Methodological Answer:
- Modeling Strategy : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO). Compare free energy differences between keto-enol tautomers using umbrella sampling .
Q. How do in vivo and in vitro stability profiles of sodium 5-hydroxy-4,5-dioxopentanoate differ?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
